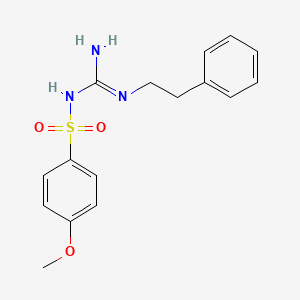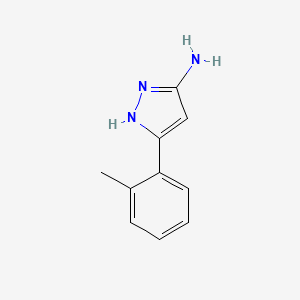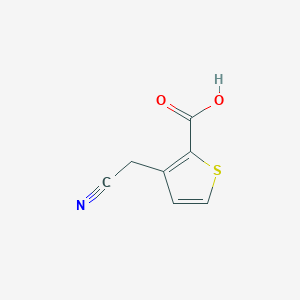
4-methoxy-N-(N-phenethylcarbamimidoyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to 4-methoxy-N-(N-phenethylcarbamimidoyl)benzenesulfonamide involves multiple steps, yielding significant insights into the compound's formation. For instance, a facile and high-yield synthesis approach for a structurally related compound, N-(4-diethylamino)benzyl-4-[¹¹C]methoxy-N-(p-tolyl)benzenesulfonamide, demonstrates the compound's potential in PET selective CB2 radioligand applications. This synthesis involves a three-step process with 75-84% overall chemical yield, highlighting efficient synthesis pathways for related sulfonamide derivatives (Gao et al., 2014).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives showcases complex interactions and supramolecular architectures. For instance, the crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide reveal the influence of C—H⋯πaryl interactions and C—H⋯O intermolecular interactions, forming two-dimensional and three-dimensional architectures, respectively (Rodrigues et al., 2015). These interactions play a crucial role in determining the molecular structure and stability of these compounds.
Chemical Reactions and Properties
Chemical reactions involving 4-methoxy-N-(N-phenethylcarbamimidoyl)benzenesulfonamide derivatives are notable for their efficiency and specificity. For example, the reaction of 4-methoxy-N,N-dichlorobenzenesulfonamide with trichloroethylene and phenylacetylene underlies an effective method for synthesizing highly reactive sulfonamide derivatives, showcasing the compound's versatility in chemical synthesis (Aizina et al., 2017).
Physical Properties Analysis
The physical properties of 4-methoxy-N-(N-phenethylcarbamimidoyl)benzenesulfonamide derivatives are closely tied to their molecular structure. Spectroscopic studies, such as FT-IR and FT-Raman, provide deep insights into the vibrational characteristics of these molecules, revealing information about their bond strengths, molecular geometry, and potential energy distributions. These studies facilitate understanding the physical properties at a molecular level (Chandran et al., 2012).
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives are characterized by their reactivity and interaction with various substrates. For instance, the synthesis and bioactivity studies on new sulfonamide derivatives highlight their potential as inhibitors for various biological targets, showcasing the compound's functional versatility and potential for further pharmaceutical development (Gul et al., 2016).
Applications De Recherche Scientifique
Photodynamic Therapy and Photosensitizers
A significant application of compounds related to 4-methoxy-N-(N-phenethylcarbamimidoyl)benzenesulfonamide is in the development of photosensitizers for photodynamic therapy (PDT). For instance, new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, designed for PDT, exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are crucial for Type II mechanisms in PDT, highlighting their potential in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibition
Another vital research area involves N-substituted benzenesulfonamides, including 4-methoxy-N-(N-phenethylcarbamimidoyl)benzenesulfonamide, as carbonic anhydrase inhibitors (CAIs). These compounds have been explored for their potential in unraveling new mechanisms of inhibition against human carbonic anhydrase isoforms, offering insights into therapeutic applications beyond traditional uses (Di Fiore et al., 2011).
Antibacterial Agents
Research into benzenesulfonamide derivatives has led to the synthesis of new compounds with significant antibacterial activity. For example, N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzenesulfonamides have shown promising biofilm inhibitory actions against Escherichia coli. These findings underscore the potential of such compounds as therapeutic agents with reduced cytotoxicity (Abbasi et al., 2019).
Neuropharmacology
Compounds like SB-399885, which shares structural features with 4-methoxy-N-(N-phenethylcarbamimidoyl)benzenesulfonamide, have been identified as potent, selective 5-HT6 receptor antagonists. Their high affinity and selectivity offer potential cognitive enhancing properties, relevant in treating disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Synthesis and Characterization
The synthesis and characterization of sulfonamide derivatives, including those similar to 4-methoxy-N-(N-phenethylcarbamimidoyl)benzenesulfonamide, have been extensively studied. These activities not only contribute to the chemical knowledge base but also lay the groundwork for developing new drugs and materials with specific properties and applications (Carlsen, 1998).
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-2-(2-phenylethyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-22-14-7-9-15(10-8-14)23(20,21)19-16(17)18-12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H3,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLULOQKLOGGLQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(N-phenethylcarbamimidoyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2493456.png)
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl 2-methanesulfonylpyrimidine-4-carboxylate](/img/structure/B2493457.png)


![1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2493463.png)

![4-tert-butyl-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2493467.png)
![(4E)-2-(4-Methoxyphenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methylidene]isoquinoline-1,3-dione](/img/structure/B2493469.png)




![N-(2-ethylphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide](/img/structure/B2493478.png)